molecular formula C10H22N2O2 B14444088 3-Pentanol, 1-(nitrosopentylamino)- CAS No. 79448-13-8

3-Pentanol, 1-(nitrosopentylamino)-

Cat. No.: B14444088
CAS No.: 79448-13-8
M. Wt: 202.29 g/mol
InChI Key: MKNMAWQKZHNZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentanol, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanol, 1-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 3-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Pentanol, 1-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Pentanol, 1-(nitrosopentylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

3-Pentanol, 1-(nitrosopentylamino)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Pentanol, 1-(nitrosopentylamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The hydroxyl group may also play a role in hydrogen bonding and other interactions with biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanol: A simple alcohol with a hydroxyl group attached to the third carbon of a pentane chain.

    1-Pentanol: An alcohol with a hydroxyl group attached to the first carbon of a pentane chain.

    2-Pentanol: An alcohol with a hydroxyl group attached to the second carbon of a pentane chain.

Uniqueness

3-Pentanol, 1-(nitrosopentylamino)- is unique due to the presence of both a hydroxyl group and a nitrosopentylamino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

79448-13-8

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N-(3-hydroxypentyl)-N-pentylnitrous amide

InChI

InChI=1S/C10H22N2O2/c1-3-5-6-8-12(11-14)9-7-10(13)4-2/h10,13H,3-9H2,1-2H3

InChI Key

MKNMAWQKZHNZKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC(CC)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.